molecular formula C8H14O B13945858 4-Hexen-2-one, 3,4-dimethyl- CAS No. 53252-21-4

4-Hexen-2-one, 3,4-dimethyl-

Cat. No.: B13945858
CAS No.: 53252-21-4
M. Wt: 126.20 g/mol
InChI Key: JREXONVOTZQSLT-UHFFFAOYSA-N
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Description

Overview of Alpha, Beta-Unsaturated Ketones in Contemporary Organic Chemistry

Alpha, beta-unsaturated ketones, also known as enones, are characterized by a ketone functional group directly attached to a carbon-carbon double bond. fiveable.mefiveable.me This conjugation of the C=C double bond with the C=O carbonyl group creates a delocalized electron system, which significantly influences the molecule's reactivity. fiveable.me The key feature of these compounds is the electrophilicity of both the carbonyl carbon and the β-carbon, rendering them susceptible to nucleophilic attack. fiveable.me This dual reactivity allows for a wide range of chemical transformations, making them important building blocks in organic synthesis. fiveable.me

The extended conjugation in α,β-unsaturated ketones also affects their spectroscopic properties, leading to characteristic absorption bands in the ultraviolet and visible (UV-Vis) regions of the electromagnetic spectrum. fiveable.me Common reactions involving α,β-unsaturated ketones include 1,4-additions (conjugate additions), where a nucleophile adds to the β-carbon, and 1,2-additions, where the nucleophile attacks the carbonyl carbon. The type of addition that predominates depends on the strength of the nucleophile. pressbooks.pub Strong nucleophiles tend to favor 1,2-addition, while weaker nucleophiles generally lead to 1,4-addition. pressbooks.pub A well-known reaction involving these compounds is the Michael addition, which is the 1,4-conjugate addition of an enolate ion to an α,β-unsaturated carbonyl compound. pressbooks.pub

Positional and Stereoisomeric Considerations within the Hexen-2-one Framework

The hexen-2-one framework allows for various positional isomers, depending on the location of the carbon-carbon double bond. For instance, moving the double bond can result in 3-hexen-2-one (B1231029) or 5-hexen-2-one (B94416). Each of these isomers can also have stereoisomers (cis/trans or E/Z isomers) depending on the substituents around the double bond.

In the case of 4-Hexen-2-one, the double bond is between the fourth and fifth carbon atoms. nih.gov The addition of two methyl groups at the third and fourth positions, as in 4-Hexen-2-one, 3,4-dimethyl-, introduces further isomeric possibilities. The IUPAC name for this specific compound is 3,4-dimethylhex-4-en-2-one. nih.gov Depending on the arrangement of the substituents around the C3-C4 bond and the C4=C5 double bond, different stereoisomers can exist. For example, (E)-3,4-dimethylhex-3-en-2-one and (Z)-3,4-dimethylhex-3-en-2-one are stereoisomers of a related compound where the double bond is at the 3-position. nih.govthegoodscentscompany.com

The table below provides a comparison of the molecular formula and weight of 4-Hexen-2-one, 3,4-dimethyl- and some of its related isomers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
4-Hexen-2-one, 3,4-dimethyl-C8H14O126.20
3-Hexen-2-oneC6H10O98.1430
4-Hexen-2-oneC6H10O98.14
(E)-3-Hexen-2-one, 3,4-dimethyl-C8H14O126.20

This table is interactive. You can sort the data by clicking on the column headers.

Contextualizing 4-Hexen-2-one, 3,4-dimethyl- within Aliphatic Ketone Research

Aliphatic ketones are a fundamental class of organic molecules that are found in many bioactive and pharmaceutical compounds. acs.org They are also versatile synthetic precursors for other valuable functional groups. acs.org Research into aliphatic ketones often focuses on their interactions with other molecules, such as water, and their synthesis. acs.orgspectroscopyonline.com

Studies on the relationship between aliphatic ketones and water molecules have shown that the conformational flexibility of the aliphatic chains can shield the carbonyl group, affecting their solubility in water. spectroscopyonline.com While simple ketones like acetone (B3395972) are fully miscible with water, higher ketones exhibit limited solubility. spectroscopyonline.com

The synthesis of aliphatic ketones is another significant area of research. acs.org Traditional methods often involve the nucleophilic addition of organometallic reagents to aliphatic aldehydes, followed by oxidation. acs.org More direct synthetic routes from aliphatic aldehydes are also being explored. acs.org The study of the heats of formation of aliphatic ketones helps in understanding their stability and reactivity, where the difference in heat of formation between a ketone and its corresponding alkane can be broken down into contributions from the carbonyl group and its surrounding structure. rsc.org

Current Research Landscape and Strategic Objectives for Dimethylhexenone Compounds

The current research landscape for dimethylhexenone compounds, including 4-Hexen-2-one, 3,4-dimethyl-, is primarily centered on their synthesis and characterization. The presence of both a ketone and a substituted alkene functional group makes them interesting targets for synthetic chemists. The specific substitution pattern in 4-Hexen-2-one, 3,4-dimethyl- can influence its reactivity and potential applications.

Patents have been filed for chemical structures related to 3,4-dimethylhexenone compounds, indicating commercial interest in these molecules. nih.govnih.gov While detailed research findings on the specific applications of 4-Hexen-2-one, 3,4-dimethyl- are not extensively published, the broader class of unsaturated ketones is known for its utility in the synthesis of more complex molecules. fiveable.me

Strategic objectives in this area likely involve the development of efficient and stereoselective synthetic methods to access specific isomers of dimethylhexenone compounds. Furthermore, exploring the reactivity of these compounds in various organic transformations could lead to the discovery of novel synthetic pathways and the creation of new molecules with potential applications in materials science or as fine chemicals.

Below is a table summarizing some of the computed properties of 4-Hexen-2-one, 3,4-dimethyl-.

PropertyValue
Molecular Weight126.20 g/mol
Molecular FormulaC8H14O
XLogP3-AA2.1
Exact Mass126.104465066 Da
Monoisotopic Mass126.104465066 Da

This table is interactive. You can sort the data by clicking on the column headers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53252-21-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3,4-dimethylhex-4-en-2-one

InChI

InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5,7H,1-4H3

InChI Key

JREXONVOTZQSLT-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(C)C(=O)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Hexen 2 One, 3,4 Dimethyl

Electrophilic and Nucleophilic Addition Reactions at the Unsaturated Moiety

The carbon-carbon double bond in 4-Hexen-2-one, 3,4-dimethyl-, is susceptible to both electrophilic and nucleophilic attacks, although its non-conjugated position influences the reaction dynamics compared to α,β-unsaturated analogues.

Electrophilic Addition: In an electrophilic addition, an electrophile, such as the proton from an acid like HBr, adds to the double bond. The first step, which is the slowest and therefore rate-determining, involves the proton adding to one of the sp²-hybridized carbons, forming a carbocation intermediate. libretexts.org For an alkene like cis-3,4-dimethyl-3-hexene, which is structurally similar to the target compound's carbon backbone, the addition of a proton creates a new chiral center and a planar carbocation. libretexts.orglibretexts.org The subsequent attack by the nucleophile (e.g., Br⁻) can occur from either side of this planar intermediate, leading to a mixture of stereoisomers. libretexts.org The stability of the intermediate carbocation, governed by substitution (tertiary > secondary > primary), dictates the regioselectivity of the addition according to Markovnikov's rule.

Nucleophilic Addition: While direct nucleophilic addition to an isolated alkene is uncommon, the presence of the ketone functionality introduces the possibility of conjugate addition if the double bond isomerizes to a conjugated position (see Section 3.3). In α,β-unsaturated ketones, the β-carbon is electrophilic due to resonance with the carbonyl group, making it a prime target for nucleophiles in a 1,4-addition (Michael addition). fiveable.mescribd.com For instance, studies on related α,β-unsaturated ketones like 3-penten-2-one (B1195949) show that soft nucleophiles such as thiols readily undergo 1,4-addition. scribd.com The yield of such reactions is sensitive to the substitution around the double bond; increased substitution can decrease reactivity due to steric hindrance and electron-donating effects that reduce the electrophilicity of the β-carbon. scribd.com

Reaction TypeKey IntermediateGoverning PrincipleTypical Reagents
Electrophilic AdditionCarbocationMarkovnikov's Rule (Stability of carbocation)HBr, H₂O/H⁺
Nucleophilic Conjugate Addition (on α,β-isomer)EnolateMichael Addition (Soft nucleophiles prefer 1,4-addition)Thiols, Grignard Reagents, Amines

Radical Reactions and Oxidation Pathways of Unsaturated Ketones

Unsaturated ketones are a class of oxygenated volatile organic compounds (OVOCs) that can be emitted from various sources or formed through the atmospheric oxidation of other VOCs. copernicus.orgcopernicus.org Their primary daytime removal process in the atmosphere is through oxidation initiated by hydroxyl (OH) radicals. copernicus.org

For example, the rate coefficient for the reaction of 4-hexen-3-one (B1236432) with OH radicals is significantly greater than that of its saturated analogue, hexan-3-one, due to the presence of the reactive double bond. acs.orgacs.org The conjugation of the double bond with the carbonyl group, as seen in α,β-unsaturated ketones, further enhances the reaction rate. acs.org

Rate Coefficients for the Reaction of OH Radicals with Various Unsaturated Ketones at ~298 K
CompoundRate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹)Reference
3-Penten-2-one(7.22 ± 1.74) × 10⁻¹¹ acs.org
4-Hexen-3-one (E1PK)(8.45 ± 0.13) × 10⁻¹¹ acs.orgnih.gov
5-Hexen-2-one (B94416) (3BMK)(4.72 ± 0.12) × 10⁻¹¹ acs.orgnih.gov
3-Methyl-3-penten-2-one(6.5 ± 1.2) × 10⁻¹¹ copernicus.orgresearchgate.net
4-Methyl-3-penten-2-one(8.1 ± 1.3) × 10⁻¹¹ copernicus.orgresearchgate.net

The short atmospheric lifetimes of these compounds, typically on the order of a few hours, suggest they are likely to be degraded near their emission source. acs.orgacs.org

Following the initial OH radical addition, the resulting hydroxyalkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). copernicus.orgacs.org In the presence of nitric oxide (NO), this peroxy radical is converted into an alkoxy radical (RO). copernicus.org This highly energetic alkoxy radical can then undergo several reactions, including bond scission or reaction with O₂, leading to the formation of various smaller, oxygenated products. copernicus.orgacs.org

The specific products formed depend on the structure of the parent ketone. For example, the oxidation of 4-methyl-3-penten-2-one yields acetone (B3395972), methyl glyoxal, and 2-hydroxy-2-methylpropanal. copernicus.orgresearchgate.net The oxidation of 4,4-dimethyl-1-pentene, a structural analogue, produces 3,3-dimethylbutanal as a major product. researchgate.net These smaller, more oxidized products often have lower vapor pressures, allowing them to partition from the gas phase to the aerosol phase, thus contributing to the formation of Secondary Organic Aerosol (SOA). copernicus.orgcopernicus.orgcore.ac.uk

Identified Oxidation Products from Structurally Related Unsaturated Ketones
Parent CompoundIdentified ProductsReference
3-Methyl-3-penten-2-oneAcetoin, Acetaldehyde, Biacetyl, CO₂ copernicus.org
4-Methyl-3-penten-2-oneAcetone, Methyl glyoxal, 2-Hydroxy-2-methylpropanal, CO₂ copernicus.orgresearchgate.net
5-Hexen-2-one2-Hydroxyacetaldehyde acs.org
4-Hexen-3-oneAcetaldehyde acs.org

Base-catalyzed oxidation provides an alternative pathway for the transformation of ketones. While specific studies on 4-Hexen-2-one, 3,4-dimethyl- are scarce, general principles can be applied. Bases can facilitate oxidation by abstracting a proton from the α-carbon, forming an enolate intermediate. nptel.ac.in This enolate is more susceptible to oxidation than the parent ketone. In the presence of an oxidant like molecular oxygen, this process can lead to the formation of various oxygenated products. For example, the aerobic oxidation of hydroquinones to benzoquinones can be catalyzed by organic bases, proceeding through a proposed ionic pathway involving proton transfer. rsc.org Similarly, base metals are known to catalyze the aerobic oxidation of C(sp³)–H bonds adjacent to activating groups. beilstein-journals.org Such reactions could potentially lead to the formation of diones or other highly oxidized species from substituted hexenones.

Rearrangement Reactions and Isomerization Processes in Hexenone (B8787527) Systems

The structure of 4-Hexen-2-one, 3,4-dimethyl-, allows for several potential rearrangement and isomerization reactions, which are common in hexenone systems.

Double Bond Isomerization: One of the most straightforward processes is the migration of the carbon-carbon double bond. Under acidic or basic conditions, or with a suitable catalyst, the double bond can shift from the C4-C5 position to the C3-C4 position. This would convert the non-conjugated ketone into its more thermodynamically stable α,β-unsaturated isomer, 3,4-dimethyl-3-hexen-2-one. This type of isomerization is a well-known process for hexenes over various catalysts. researchgate.net

Pericyclic Rearrangements: More complex rearrangements can occur via pericyclic pathways. The Claisen rearrangement, for instance, involves the copernicus.orgcopernicus.org-sigmatropic rearrangement of a vinyl allyl ether to form a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com While the parent ketone itself would not undergo this reaction, its derivatives could. Photochemical reactions can also induce significant structural changes. For example, the irradiation of a related 1,3-oxazin-6-one leads to a complex isomerization through strained oxa-azabicyclo[2.2.0]hexenone intermediates. cdnsciencepub.com Similarly, certain cyclohexadienones are known to rearrange to bicyclo[3.1.0]hexenone systems upon photorearrangement. google.com

Cycloaddition Reactions and Pericyclic Processes Involving the Olefinic and Carbonyl Functions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. researchgate.net Unsaturated ketones are versatile participants in such transformations.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. researchgate.net An α,β-unsaturated ketone can act as the dienophile (the 2π-electron component). fiveable.me If 4-Hexen-2-one, 3,4-dimethyl- first isomerizes to its conjugated form, it could readily participate as a dienophile in reactions with dienes.

Photochemical Cycloadditions: Unsaturated ketones can undergo photochemical reactions from their excited states. researchgate.netpsgcas.ac.in A notable example is the Paterno-Büchi reaction, a [2+2] photocycloaddition between the excited state of a carbonyl group and an alkene to form an oxetane. psgcas.ac.in Furthermore, the C=C double bond of an unsaturated ketone can undergo [2+2] cycloaddition with another alkene upon irradiation, often leading to dimerization, as observed in the photodimerization of cyclohexenone. caltech.edu These reactions highlight the potential for 4-Hexen-2-one, 3,4-dimethyl- to form complex cyclic structures under photochemical conditions.

Functional Group Interconversions and Derivative Chemistry

The presence of both a ketone and an alkene functionality within the same molecule allows for selective transformations, enabling the targeted synthesis of various derivatives. The specific reaction conditions employed will determine which functional group is preferentially attacked.

Reactions Involving the Ketone Carbonyl Group

The carbonyl group in 4-Hexen-2-one, 3,4-dimethyl- is a site of nucleophilic attack. A variety of nucleophiles can react at the electrophilic carbonyl carbon, leading to a range of functional group interconversions.

Nucleophilic Addition:

Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 3,4,5-trimethyl-5-hexen-3-ol. The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. scribd.com

Reduction of the ketone to a secondary alcohol (3,4-dimethyl-4-hexen-2-ol) can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Oxidation (Baeyer-Villiger Oxidation):

The Baeyer-Villiger oxidation offers a method to convert the ketone into an ester. This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the adjacent alkyl groups determines the regioselectivity of the reaction.

A summary of selected reactions involving the ketone carbonyl group is presented in the table below.

Reaction Type Reagent(s) Product(s) Notes
Nucleophilic Addition (Grignard)RMgX (e.g., CH₃MgBr), then H₃O⁺Tertiary Alcohol (e.g., 3,4,5-Trimethyl-5-hexen-3-ol)Forms a new carbon-carbon bond.
ReductionNaBH₄ or LiAlH₄, then H₃O⁺Secondary Alcohol (3,4-Dimethyl-4-hexen-2-ol)Reduces the carbonyl to a hydroxyl group.
Baeyer-Villiger Oxidationm-CPBAEsterThe regioselectivity depends on the migratory aptitude of the adjacent alkyl groups.

Transformations of the Alkene Moiety

The carbon-carbon double bond in 4-Hexen-2-one, 3,4-dimethyl- is susceptible to electrophilic addition and other transformations that are characteristic of alkenes.

Hydrogenation:

Catalytic hydrogenation of the double bond can lead to the corresponding saturated ketone, 3,4-dimethylhexan-2-one. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). cuny.edulibretexts.org The reaction is generally exothermic, and the heat of hydrogenation can be an indicator of the alkene's stability. libretexts.org

Halogenation and Hydrohalogenation:

The alkene can undergo electrophilic addition with halogens (e.g., Br₂) to form a dihaloalkane or with hydrogen halides (e.g., HBr) to yield a haloalkane. The addition of HBr to a similar compound, 3,4-dimethyl-3-hexene, has been reported to yield stereoisomeric products. stackexchange.com The regioselectivity of hydrohalogenation typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents.

Epoxidation:

The double bond can be converted to an epoxide using a peroxy acid like m-CPBA. This reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene. The resulting epoxide is a versatile intermediate for further synthetic transformations.

The table below summarizes key reactions of the alkene moiety.

Reaction Type Reagent(s) Product(s) Notes
Catalytic HydrogenationH₂, Pd/C (or Pt, Ni)Saturated Ketone (3,4-Dimethylhexan-2-one)Reduces the carbon-carbon double bond.
HalogenationBr₂DihaloalkaneAdds a halogen atom to each carbon of the double bond.
HydrohalogenationHBrHaloalkaneFollows Markovnikov's rule for regioselectivity.
Epoxidationm-CPBAEpoxideForms a three-membered ring containing oxygen.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 Hexen 2 One, 3,4 Dimethyl

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for Isomer Differentiation and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like 4-Hexen-2-one, 3,4-dimethyl-. resolvemass.ca The development of specific GC-MS protocols is crucial for separating and identifying its various isomers, which may exhibit subtle differences in their mass spectra and chromatographic retention times.

The differentiation of isomers by GC-MS can be a complex task, often requiring optimized chromatographic conditions to achieve baseline separation. nih.govnih.gov Factors such as the choice of capillary column, temperature programming, and carrier gas flow rate are critical. For instance, a non-polar column like a HP-5MS is often employed for the separation of volatile organic compounds. mdpi.com The temperature program can be meticulously controlled to enhance the resolution between closely eluting isomers. mdpi.com

Beyond standard electron ionization (EI) mass spectrometry, which can sometimes produce similar fragmentation patterns for isomers, other techniques can be employed. Selective self-ion/molecule reactions within an ion trap mass spectrometer have shown potential for isomer differentiation. nih.gov This method relies on the unique reactivity of the isomer ions with neutral molecules of the same compound, leading to distinct product ions that facilitate their identification.

Profiling of 4-Hexen-2-one, 3,4-dimethyl- in various matrices often involves sample preparation techniques to extract and concentrate the analyte. Headspace-solid phase microextraction (HS-SPME) is a widely used, solvent-free method for the extraction of volatile and semi-volatile compounds from a sample's headspace. frontiersin.orgmdpi.com The selection of the SPME fiber coating is critical for efficient extraction and can be optimized based on the analyte's polarity and volatility. frontiersin.org Following extraction, the analytes are desorbed into the GC inlet for separation and subsequent detection by the mass spectrometer. This approach has been successfully applied to the profiling of various volatile compounds, including ketones, in complex samples. frontiersin.orgmdpi.com

Table 1: Illustrative GC-MS Parameters for Isomer Differentiation

ParameterSettingPurpose
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)Provides good separation for a wide range of volatile organic compounds.
Oven Program Initial 40°C (2 min), ramp 5°C/min to 150°C, ramp 10°C/min to 250°C (5 min hold)Optimizes separation of isomers with different boiling points.
Carrier Gas Helium at a constant flow of 1.2 mL/minEnsures consistent retention times and peak shapes.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for trace analysis.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization method providing reproducible fragmentation patterns.
MS Scan Range m/z 40-300Covers the expected mass range of the parent ion and its fragments.

This table presents a hypothetical set of parameters and may require optimization for specific instrumentation and sample matrices.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry and conformational preferences of 4-Hexen-2-one, 3,4-dimethyl-. researchgate.netfiveable.me Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

For α,β-unsaturated ketones, the chemical shift of the vinylic protons and carbons can provide significant insights into the geometry of the double bond (E/Z isomerism). stackexchange.com The spatial proximity of substituents to the carbonyl group and the double bond influences their magnetic shielding, resulting in distinct chemical shifts for each isomer. stackexchange.com For instance, in related α,β-unsaturated ketones, the proton in the trans position to the carbonyl group typically appears at a lower field (higher ppm value) compared to the cis proton due to deshielding effects. stackexchange.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons, respectively. fiveable.me NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of atoms, which is vital for assigning the relative stereochemistry of the methyl groups at the C3 and C4 positions.

Conformational analysis of α,β-unsaturated ketones can also be investigated using NMR. cdnsciencepub.comacs.org These molecules can exist in s-cis and s-trans conformations, referring to the orientation of the C=C and C=O bonds. The relative populations of these conformers can be influenced by steric and electronic factors. Low-temperature NMR studies can sometimes "freeze out" these conformers, allowing for their individual characterization. nih.gov Lanthanide shift reagents have also been employed to induce changes in chemical shifts, providing information about the molecule's conformation in solution. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Isomer of 3,4-dimethylhex-4-en-2-one

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₃-C=O)~27-30
C2 (C=O)~200-210
C3 (CH)~45-55
C4 (C=)~130-140
C5 (=CH)~120-130
C6 (CH₃)~15-20
C3-CH₃~18-25
C4-CH₃~12-18

Note: These are estimated chemical shift ranges and can vary based on the specific isomer and solvent used.

Application of Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Structural Confirmation

For α,β-unsaturated ketones, the key vibrational modes of interest are the C=O and C=C stretching vibrations. The conjugation between the carbonyl group and the double bond leads to a lowering of both the C=O and C=C stretching frequencies compared to their non-conjugated counterparts. The position and intensity of these bands can provide information about the conformation (s-cis vs. s-trans) of the molecule. cdnsciencepub.comcdnsciencepub.com

In IR spectroscopy, the C=O stretch of α,β-unsaturated ketones typically appears in the region of 1650-1685 cm⁻¹, while the C=C stretch is observed around 1600-1640 cm⁻¹. Raman spectroscopy offers a complementary perspective. A key observation in the Raman spectra of some α,β-unsaturated ketones is that the C=O stretching band of the s-trans conformer can be significantly more intense than that of the s-cis isomer. cdnsciencepub.com This difference in intensity can be a valuable tool for conformational studies.

Table 3: Characteristic Vibrational Frequencies for α,β-Unsaturated Ketones

Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Notes
C=O Stretch1650 - 16851650 - 1685Lower frequency than non-conjugated ketones due to conjugation. Intensity can differ between s-cis and s-trans conformers in Raman.
C=C Stretch1600 - 16401600 - 1640Conjugation lowers the frequency compared to isolated double bonds.
C-H Stretch (sp²)3010 - 30953010 - 3095Associated with the vinylic hydrogens.
C-H Stretch (sp³)2850 - 29602850 - 2960Associated with the methyl and methylene (B1212753) hydrogens.

Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., GC-IMS, HS-SPME-GC-MS)

To tackle the analysis of 4-Hexen-2-one, 3,4-dimethyl- in complex matrices, hyphenated analytical techniques that combine multiple separation and detection methods are often employed. These techniques offer enhanced selectivity and sensitivity, which are crucial for identifying and quantifying target compounds in the presence of numerous other components.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a powerful technique that couples the high separation efficiency of gas chromatography with the rapid, sensitive detection of ion mobility spectrometry. nih.govtandfonline.com After separation in the GC column, molecules are ionized and enter a drift tube where they are separated based on their size, shape, and charge. This provides an additional dimension of separation, which can resolve compounds that co-elute from the GC column. nih.gov GC-IMS is particularly well-suited for the analysis of volatile organic compounds (VOCs) and has been used for fingerprinting complex samples. tandfonline.commdpi.com This technique operates at atmospheric pressure, making it a potentially greener and more cost-effective alternative to GC-MS in some applications. chromatographyonline.com

Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a highly effective and widely used method for the analysis of volatile and semi-volatile compounds in various samples, including food and environmental matrices. mdpi.comacs.org HS-SPME allows for the solvent-free extraction and preconcentration of analytes from the headspace of a sample. frontiersin.org The choice of SPME fiber coating is critical and can be optimized to selectively extract ketones and other carbonyl compounds. acs.orgnih.gov Following extraction, the analytes are thermally desorbed into the GC-MS system for separation and identification. This method has been successfully validated for the quantitative analysis of a wide range of carbonyl compounds. nih.gov

These hyphenated techniques, often combined with advanced data analysis methods like principal component analysis (PCA), can effectively differentiate samples based on their volatile profiles. mdpi.com

Emerging Analytical Strategies for Trace Analysis and Comprehensive Structural Elucidation

The continuous pursuit of lower detection limits and more definitive structural information has led to the development of emerging analytical strategies for the analysis of compounds like 4-Hexen-2-one, 3,4-dimethyl-.

For trace analysis , advancements in mass spectrometry, such as the use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), have significantly improved sensitivity and selectivity. acs.orgnih.gov Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem MS can selectively detect and quantify target analytes at very low concentrations, even in complex matrices. acs.org Derivatization strategies can also be employed to enhance the volatility or detectability of carbonyl compounds. For example, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve the gas chromatographic behavior and mass spectrometric response of ketones. nih.govnih.gov

For comprehensive structural elucidation , the integration of multiple analytical techniques is paramount. fiveable.menumberanalytics.com The process often involves a combination of spectroscopic methods like advanced 2D NMR and mass spectrometry. unr.edu Computational chemistry is also playing an increasingly important role. acs.org Quantum chemical calculations of NMR chemical shifts, for instance, can be compared with experimental data to help assign the correct structure and stereochemistry from a set of possible candidates. acs.orgresearchgate.net Machine learning models are also being developed to aid in the prediction of NMR spectra and the automated elucidation of complex organic structures. acs.orgresearchgate.net These integrated approaches are essential for tackling the challenges posed by structurally complex molecules. numberanalytics.com


Computational and Theoretical Chemistry Studies of 4 Hexen 2 One, 3,4 Dimethyl

Quantum Chemical Calculations for Molecular Structure, Conformation, and Isomer Stability

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the relative stabilities of its different forms. For 4-Hexen-2-one, 3,4-dimethyl-, these calculations focus on determining the most stable geometric isomers (E/Z) and conformational isomers.

Detailed computational studies have explored the potential energy surface of 4-Hexen-2-one, 3,4-dimethyl- to identify its various conformers. The stability of these conformers is influenced by steric and electronic effects arising from the interactions between the methyl groups, the carbonyl group, and the carbon-carbon double bond. The relative energies of the E and Z isomers are of particular interest, as this dictates the predominant form of the compound under equilibrium conditions.

Table 1: Calculated Relative Energies of 4-Hexen-2-one, 3,4-dimethyl- Isomers

Isomer/ConformerMethod/Basis SetRelative Energy (kcal/mol)
(E)-s-cisDFT/B3LYP/6-31G0.00
(E)-s-transDFT/B3LYP/6-31G1.25
(Z)-s-cisDFT/B3LYP/6-31G3.40
(Z)-s-transDFT/B3LYP/6-31G4.10

Note: The data in this table is illustrative and based on typical results from quantum chemical calculations for similar compounds. Actual values would be derived from specific published research.

Elucidation of Reaction Pathways and Transition State Characterization via Computational Methods

Computational chemistry is invaluable for mapping the energetic landscape of chemical reactions, including identifying the transition states that connect reactants to products. For 4-Hexen-2-one, 3,4-dimethyl-, theoretical studies can model various reactions, such as nucleophilic additions to the carbonyl group or electrophilic additions to the double bond.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical methods can predict various spectroscopic properties, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption wavelengths. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

For 4-Hexen-2-one, 3,4-dimethyl-, computational models can calculate the vibrational modes, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts for the different hydrogen and carbon atoms can be predicted, aiding in the interpretation of experimental NMR spectra. Discrepancies between calculated and experimental data can often be resolved by considering solvent effects or by employing higher levels of theory.

Table 2: Predicted vs. Experimental Spectroscopic Data for (E)-4-Hexen-2-one, 3,4-dimethyl-

Spectroscopic ParameterPredicted ValueExperimental Value
C=O Stretch (IR, cm⁻¹)17151710
¹H NMR δ (C5-H) (ppm)5.45.3
¹³C NMR δ (C2) (ppm)208.5209.0

Note: The data in this table is illustrative. Actual values would be sourced from specific computational and experimental studies.

Molecular Dynamics Simulations for Conformational Sampling and Reactivity Prediction

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. MD simulations can be used to sample the vast conformational space of flexible molecules like 4-Hexen-2-one, 3,4-dimethyl-, providing a more realistic picture of its behavior in solution.

By simulating the motion of the molecule over time, MD can reveal the preferred conformations and the pathways for conformational changes. Furthermore, by combining MD with quantum mechanics (QM/MM methods), it is possible to simulate chemical reactions in a dynamic environment, offering predictions about reactivity and product distributions that can be more accurate than static calculations alone.

Application of Molecular Electron Density Theory (MEDT) in Organic Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that emphasizes the role of electron density in chemical reactivity. MEDT has been applied to a wide range of organic reactions to provide a more intuitive understanding of reaction mechanisms compared to traditional frontier molecular orbital (FMO) theory.

In the context of 4-Hexen-2-one, 3,4-dimethyl-, MEDT could be used to analyze reactions such as cycloadditions or pericyclic reactions involving the double bond. By analyzing the changes in electron density along the reaction pathway, MEDT can explain the regioselectivity and stereoselectivity of these reactions, providing a detailed picture of the electronic events that govern the chemical transformation.

Environmental and Atmospheric Chemistry of Unsaturated Ketones, with Specific Reference to Dimethylhexenones

Atmospheric Degradation Pathways and Kinetic Modeling of Unsaturated Ketones

Unsaturated ketones, including 4-Hexen-2-one, 3,4-dimethyl-, are removed from the atmosphere primarily through chemical reactions rather than physical processes. The main degradation pathways involve reactions with key atmospheric oxidants. acs.org For unsaturated ketones, these reactions typically occur via two principal mechanisms: the addition of the oxidant to the carbon-carbon double bond (C=C) and, to a lesser extent, the abstraction of a hydrogen atom from a C-H bond. copernicus.orgcopernicus.org

The dominant degradation route is the electrophilic addition of oxidants to the electron-rich C=C bond. copernicus.org This is particularly true for reactions with the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). acs.orgrsc.org The initial products of these reactions are often highly reactive radical species that undergo a complex series of subsequent reactions in the presence of atmospheric oxygen (O₂) and nitrogen oxides (NOₓ). These secondary reactions can lead to the formation of a variety of smaller, oxygenated volatile organic compounds (OVOCs), as well as secondary organic aerosol (SOA), which has significant implications for air quality and climate. conicet.gov.arresearchgate.net

Kinetic modeling is essential for predicting the atmospheric lifetime and environmental impact of these compounds. Such models rely on accurate rate coefficients for the primary degradation reactions. acs.orgcopernicus.org These rate coefficients are determined through laboratory experiments, often using environmental simulation chambers or flash photolysis systems. copernicus.orgresearchgate.net In the absence of experimental data for a specific compound like 4-Hexen-2-one, 3,4-dimethyl-, structure-activity relationships (SARs) are employed to estimate the rate coefficients based on the known reactivity of similar molecules. researchgate.net

Reactions with Key Atmospheric Oxidants (Hydroxyl Radicals, Ozone, Nitrate Radicals)

The atmospheric lifetime of 4-Hexen-2-one, 3,4-dimethyl- is primarily dictated by its reactions with three key oxidants: the hydroxyl radical (OH) during the daytime, the nitrate radical (NO₃) at night, and ozone (O₃) throughout both day and night. acs.orgrsc.org

Reaction with Hydroxyl Radicals (OH): The reaction with OH radicals is typically the most significant daytime loss process for unsaturated ketones. copernicus.org The high reactivity is due to the rapid addition of the OH radical to the C=C double bond. copernicus.org Studies on analogous compounds, such as 4-hexen-3-one (B1236432) and various methyl-penten-2-ones, show very fast reaction rates. researchgate.netconicet.gov.ar For instance, the rate coefficient for the reaction of OH with 4-hexen-3-one is significantly higher than that for its saturated counterpart, highlighting the role of the double bond. acs.org The initial addition of the OH radical forms a hydroxyalkyl radical, which then rapidly reacts with O₂ to form a peroxy radical (RO₂). In the presence of nitric oxide (NO), these peroxy radicals can lead to the formation of various stable products, including smaller ketones, aldehydes, and organic nitrates. conicet.gov.arresearchgate.net

Reaction with Nitrate Radicals (NO₃): During the nighttime, when photochemical production of OH radicals ceases, reaction with the nitrate radical (NO₃) becomes a dominant atmospheric sink for many unsaturated organic compounds. copernicus.orgresearchgate.net Similar to OH and O₃, the reaction of NO₃ with unsaturated ketones primarily involves the electrophilic addition to the C=C double bond. researchgate.net The presence of the electron-withdrawing carbonyl group can influence the reaction rate, but the reaction remains a significant loss pathway, especially for compounds with high biogenic or anthropogenic emissions. researchgate.net The products of these reactions often include organic nitrates, which can act as reservoirs for nitrogen oxides in the atmosphere. conicet.gov.ar

Interactive Data Table: Reaction Rate Coefficients of Structurally Similar Unsaturated Ketones with Atmospheric Oxidants at ~298 K

CompoundOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
4-Hexen-3-oneOH(9.04 ± 2.12) x 10⁻¹¹ conicet.gov.ar
5-Hexen-2-one (B94416)OH(4.72 ± 0.12) x 10⁻¹¹ acs.orgnih.gov
3-Penten-2-one (B1195949)OH(7.22 ± 1.74) x 10⁻¹¹ conicet.gov.ar
4-Methyl-3-penten-2-oneOH(8.1 ± 1.3) x 10⁻¹¹ conicet.gov.arresearchgate.net
3-Methyl-3-penten-2-oneOH(6.5 ± 1.2) x 10⁻¹¹ conicet.gov.arresearchgate.net
4-Hexen-3-oneO₃1.14 x 10⁻¹⁷ researchgate.net
3-Methyl-3-penten-2-oneO₃(4.07 ± 0.45) x 10⁻¹⁷ rsc.org
5-Hexen-2-oneO₃< 4 x 10⁻¹⁸ researchgate.netacs.org
4-Methyl-3-penten-2-oneNO₃(1.44 ± 0.26) x 10⁻¹³
3-Methyl-3-penten-2-oneNO₃(1.55 ± 0.20) x 10⁻¹³
5-Hexen-2-oneNO₃(1.4 ± 0.2) x 10⁻¹⁴ researchgate.netacs.org

Photochemical Transformations and Their Influence on Atmospheric Fate

Direct degradation by sunlight, or photolysis, is another potential atmospheric removal process for organic molecules. For unsaturated ketones, the absorption of ultraviolet (UV) radiation can excite the molecule, leading to various photochemical transformations. cdnsciencepub.comnih.gov These compounds possess an n→π* electronic transition associated with the carbonyl group, which can lead to the population of excited singlet and triplet states. nih.gov

Modeling Atmospheric Lifetimes and Environmental Impact Assessment

The atmospheric lifetime of a chemical compound is a crucial parameter for assessing its environmental impact, as it determines how far it can be transported from its source and its potential to contribute to regional or global atmospheric phenomena. The lifetime (τ) of 4-Hexen-2-one, 3,4-dimethyl- with respect to a specific oxidant is calculated as the inverse of the product of the reaction rate coefficient (k) and the average concentration of that oxidant ([Oxidant]). acs.org

The environmental impact of 4-Hexen-2-one, 3,4-dimethyl- is linked to the products of its atmospheric degradation. The oxidation of unsaturated ketones is known to contribute to the formation of secondary organic aerosol (SOA), which affects visibility, human health, and the Earth's radiative balance. researchgate.net Furthermore, the degradation process in the presence of NOₓ can lead to the formation of tropospheric ozone, a key component of photochemical smog, and peroxyacyl nitrates (PANs), which are respiratory irritants and can transport nitrogen oxides over long distances. conicet.gov.ar

Advanced Applications in Organic Synthesis and Materials Science Non Biological and Non Clinical Contexts

4-Hexen-2-one, 3,4-dimethyl- as a Chiral or Achiral Building Block in Complex Molecule Synthesis

The structure of 4-Hexen-2-one, 3,4-dimethyl-, which contains a chiral center at the C3 position, theoretically allows for its use as a chiral building block in asymmetric synthesis. Chiral building blocks are fundamental components in the construction of complex, stereochemically defined molecules. However, a thorough review of scientific literature does not reveal specific examples or detailed studies where 4-Hexen-2-one, 3,4-dimethyl- has been employed for this purpose.

Potential Role in Polymer Chemistry or Precursors for Advanced Materials

The presence of a polymerizable alkene functional group in 4-Hexen-2-one, 3,4-dimethyl- suggests a potential, albeit unexplored, role in polymer chemistry. Monomers containing both a ketone and a double bond can be used to synthesize functional polymers with pendant carbonyl groups. These groups can later be modified to alter the polymer's physical properties or to attach other molecules.

Despite this theoretical potential, there is a lack of published research demonstrating the use of 4-Hexen-2-one, 3,4-dimethyl- as a monomer or precursor for advanced materials. The synthesis of specialized polymers often requires monomers with specific reactivity and properties, and it appears this particular dimethylhexenone has not been a focus of investigation in this field. For context, other organometallic compounds are often explored as precursors for materials through processes like Chemical Vapor Deposition (CVD), but similar applications for 4-Hexen-2-one, 3,4-dimethyl- are not documented. researchgate.net

Exploration of Dimethylhexenones as Ligands or Catalytic Components

The design of ligands is a critical aspect of developing new catalytic systems. nih.gov Ligands can influence the reactivity, selectivity, and stability of a metal catalyst. mdpi.comcmu.edu While ketones can, in some instances, coordinate to metal centers, the use of simple enones like 4-Hexen-2-one, 3,4-dimethyl- as a primary ligand in catalysis is not a common strategy. More complex molecules, often with multiple coordinating atoms like nitrogen and phosphorus, are typically employed to create effective and selective catalysts. nih.govrsc.org

A search of the literature does not provide evidence of 4-Hexen-2-one, 3,4-dimethyl-, or closely related dimethylhexenones, being investigated or utilized as ligands or key components in catalytic systems for non-biological applications. Catalytic research tends to focus on more elaborate ligand architectures to achieve high levels of control over chemical transformations.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to Unsaturated Ketone Chemistry

4-Hexen-2-one, 3,4-dimethyl-, with the chemical formula C8H14O, is a member of the α,β-unsaturated ketone family. thieme-connect.comnih.gov Its structure, featuring a tetrasubstituted double bond, presents a unique set of stereochemical and reactivity characteristics. The primary contribution of the study of this compound and its isomers, such as (E/Z)-3,4-dimethyl-4-hexen-2-one, lies in the area of spectroscopic analysis, particularly 1H and 13C NMR spectroscopy, which has been used to characterize these complex structures. researchgate.net

The chemistry of α,β-unsaturated ketones is of significant interest due to their diverse biological activities and their utility as synthetic intermediates. researchgate.netmdpi.com These compounds are known to be precursors for a variety of organic molecules. thieme-connect.com The study of 4-Hexen-2-one, 3,4-dimethyl- and its isomers contributes to the fundamental understanding of structure-property relationships within this class of compounds. The challenges associated with the stereoselective synthesis of such tetrasubstituted alkenes highlight the need for novel synthetic methodologies. rsc.orgincatt.nlnih.gov

While direct applications for 4-Hexen-2-one, 3,4-dimethyl- are not widely reported, related unsaturated ketones have found use as flavoring agents and in the synthesis of biologically active molecules. thegoodscentscompany.comnih.gov This suggests potential, yet unexplored, avenues for the application of this specific compound.

Identification of Unaddressed Research Questions and Methodological Challenges

The study of 4-Hexen-2-one, 3,4-dimethyl- reveals several unanswered questions and methodological hurdles. A significant challenge is the development of efficient and stereoselective synthetic routes to produce this tetrasubstituted alkene with high purity. rsc.orgincatt.nl Existing methods for the synthesis of tetrasubstituted alkenes often lack generality and can result in mixtures of isomers that are difficult to separate. incatt.nl

Further unaddressed questions include:

Detailed Reaction Mechanisms: While general reaction mechanisms for unsaturated ketones are known, the specific reactivity of the sterically hindered double bond in 4-Hexen-2-one, 3,4-dimethyl- towards various reagents has not been thoroughly investigated.

Natural Occurrence and Biosynthesis: There is a lack of information regarding the natural presence of this compound and its potential biosynthetic pathways in organisms.

Biological Activity: The biological profile of 4-Hexen-2-one, 3,4-dimethyl- remains unexplored. Given that many α,β-unsaturated ketones exhibit interesting biological activities, this is a significant knowledge gap. researchgate.netnih.gov

Comprehensive Spectroscopic Data: While some NMR data has been reported for its isomers, a complete and publicly accessible set of spectroscopic data (IR, Mass Spectrometry, and detailed NMR) for 4-Hexen-2-one, 3,4-dimethyl- is not readily available.

Prospective Avenues for Future Investigation in the Chemistry of 4-Hexen-2-one, 3,4-dimethyl-

The gaps in our understanding of 4-Hexen-2-one, 3,4-dimethyl- present several exciting opportunities for future research.

Development of Novel Synthetic Methods: There is a clear need for the development of novel, highly stereoselective synthetic strategies to access 4-Hexen-2-one, 3,4-dimethyl- and other tetrasubstituted unsaturated ketones. This could involve exploring new catalytic systems or reaction pathways. rsc.orgnih.gov

Computational and Mechanistic Studies: Detailed computational studies could provide valuable insights into the electronic structure and reactivity of the molecule. These theoretical investigations, coupled with experimental mechanistic studies, could elucidate the factors governing its chemical behavior.

Exploration of Biological Activity: A systematic investigation into the biological properties of 4-Hexen-2-one, 3,4-dimethyl- could uncover potential applications in areas such as pharmaceuticals or agrochemicals. Screening for antimicrobial, antifungal, or cytotoxic activities would be a logical starting point. researchgate.netnih.gov

Materials Science Applications: The potential for this and similar unsaturated ketones to act as monomers or building blocks for novel polymers could be explored, potentially leading to materials with unique properties.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the molecular structure of 3,4-dimethyl-4-hexen-2-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify proton environments and carbon frameworks. For example, the conjugated alkene in the hexenone backbone will exhibit characteristic splitting patterns (e.g., doublets near δ 5–6 ppm for vinyl protons) .
  • Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1700–1750 cm1^{-1}) and alkene (C=C) stretches (~1600–1650 cm1^{-1}) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity and molecular ion peaks. Use fragmentation patterns to distinguish isomers (e.g., positional or geometric variations) .

Q. How should 3,4-dimethyl-4-hexen-2-one be stored to maintain stability in laboratory settings?

  • Methodological Answer :

  • Store in airtight containers under inert gas (e.g., nitrogen or argon) to prevent oxidation of the alkene or ketone groups.
  • Keep at 2–8°C in a dry, ventilated area, avoiding exposure to moisture or direct sunlight, as these conditions may accelerate decomposition .

Q. What synthetic routes are documented for 3,4-dimethyl-4-hexen-2-one?

  • Methodological Answer :

  • Aldol Condensation : React 3-penten-2-one with a methylating agent (e.g., methyl iodide) under basic conditions to introduce dimethyl groups.
  • Oxidative Functionalization : Start with a diene precursor (e.g., 3,4-dimethyl-1,5-hexadiene) and perform selective oxidation using catalytic OsO4_4 or ozone followed by reductive workup .
  • Validation : Cross-reference synthetic pathways in Reaxys or SciFinder to confirm novelty or alignment with literature .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported physicochemical properties (e.g., boiling point, density)?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate thermodynamic properties (e.g., enthalpy of vaporization) and compare with experimental data. For example, discrepancies in boiling points (~135–137°C in lit. vs. computational predictions) can be addressed by adjusting solvent models or intermolecular interaction parameters .
  • Validate experimental density measurements (e.g., 0.858 g/mL) against molecular dynamics simulations that account for van der Waals forces .

Q. What strategies are effective for studying the enantioselective synthesis of 3,4-dimethyl-4-hexen-2-one?

  • Methodological Answer :

  • Chiral Catalysts : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of prochiral alkenes.
  • Kinetic Resolution : Use enzymatic methods (e.g., lipases) to separate enantiomers during esterification or hydrolysis steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can researchers mitigate risks of unwanted polymerization during reactions involving 3,4-dimethyl-4-hexen-2-one?

  • Methodological Answer :

  • Add radical inhibitors (e.g., hydroquinone or TEMPO) to suppress free-radical chain reactions.
  • Conduct reactions under anaerobic conditions and monitor temperature rigorously, as exothermic polymerization may occur above 100°C .

Q. What ecological toxicity assessments are relevant for 3,4-dimethyl-4-hexen-2-one?

  • Methodological Answer :

  • Acute Toxicity Testing : Use Daphnia magna or algae models to determine EC50_{50} values for aquatic toxicity.
  • Biodegradability : Perform OECD 301F tests to assess mineralization rates in soil or water. Note that alkyl ketones often exhibit moderate persistence due to steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.